Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate
Description
Chemical Identity and Significance
Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate (CAS: 215654-84-5) is a heterocyclic compound with the molecular formula $$ \text{C}{13}\text{H}{16}\text{F}{3}\text{N}{3}\text{O}{2} $$ and a molecular weight of 303.28 g/mol. Its structure features a piperidine ring fused to a pyrimidine moiety substituted with a trifluoromethyl (-CF$$3$$) group at the 4-position and an ethyl ester at the 4-carboxylate position. The compound’s InChI key (HWGLRBSZHOOUNW-UHFFFAOYSA-N) and SMILES notation (CCOC(=O)C1CCN(CC1)c1nccc(n1)C(F)(F)F) provide precise stereochemical descriptors.
The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound a valuable scaffold in medicinal chemistry. Its pyrimidine core is structurally analogous to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors. Commercial availability through suppliers like Ambeed, INNEX Scientific, and AaronChem underscores its relevance in pharmaceutical and agrochemical research.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | $$ \text{C}{13}\text{H}{16}\text{F}{3}\text{N}{3}\text{O}_{2} $$ |
| Molecular Weight | 303.28 g/mol |
| Purity | ≥98% (HPLC) |
| Storage Temperature | 2–8°C (sealed, dry) |
| Solubility | Soluble in DMSO, methanol |
Historical Context of Trifluoromethylated Pyrimidine Derivatives
The incorporation of trifluoromethyl groups into heterocycles dates to the early 20th century, with Frédéric Swarts pioneering halogen-fluorine exchange reactions. However, systematic exploration of trifluoromethylated pyrimidines began in the 1960s, driven by the discovery of fluorinated pharmaceuticals like fluoxetine and agrochemicals like trifluralin. The McLoughlin-Thrower reaction (1968) and Kobayashi-Kumadaki protocols (1969) enabled efficient trifluoromethylation of aromatic systems, including pyrimidines.
Pyrimidine derivatives gained prominence due to their role in nucleic acid metabolism and enzyme inhibition. The trifluoromethyl group’s electron-withdrawing nature and steric bulk improve binding affinity to targets such as kinases and polymerases. For example, celecoxib (a COX-2 inhibitor) and sorafenib (a kinase inhibitor) exemplify the therapeutic potential of trifluoromethylated aromatics. This compound emerged in the 2000s as a lead compound in antifungal and anticancer research, reflecting broader trends in fluorinated drug development.
Research Scope and Objectives
Recent studies focus on optimizing the compound’s bioactivity through structural modifications. Key research objectives include:
- Synthetic Methodology : Developing efficient routes for large-scale production. A four-step synthesis from ethyl trifluoroacetoacetate yields the target compound with 20–60% efficiency.
- Biological Evaluation : Screening against fungal pathogens (Botrytis cinerea, Sclerotinia sclerotiorum) and cancer cell lines (PC3, A549). Compound 5l in a 2022 study showed 100% inhibition of B. cinerea at 50 μg/ml, outperforming tebuconazole.
- Mechanistic Studies : Elucidating interactions with cytochrome P450 enzymes and DNA topoisomerases. The trifluoromethyl group may enhance target binding via hydrophobic interactions.
- Agrochemical Applications : Investigating insecticidal activity against Mythimna separata and Spodoptera frugiperda, though efficacy remains lower than chlorantraniliprole.
Table 2: Antifungal Activity of Selected Derivatives
| Compound | Inhibition Rate (% at 50 μg/ml) | Target Pathogen |
|---|---|---|
| 5b | 96.76 | Botrytis cinerea |
| 5j | 96.84 | Botrytis cinerea |
| 5l | 100.00 | Botrytis cinerea |
| 5v | 82.73 | Sclerotinia sclerotiorum |
Future research aims to refine the compound’s selectivity and pharmacokinetic profile, leveraging computational modeling and structure-activity relationship (SAR) analyses. Collaborative efforts between academic and industrial labs are critical to translating these findings into viable therapeutics.
Properties
IUPAC Name |
ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O2/c1-2-21-11(20)9-4-7-19(8-5-9)12-17-6-3-10(18-12)13(14,15)16/h3,6,9H,2,4-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGLRBSZHOOUNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379024 | |
| Record name | ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215654-84-5 | |
| Record name | ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate typically involves the reaction of 4-(trifluoromethyl)pyrimidine-2-amine with ethyl 4-piperidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at an elevated temperature, typically around 80-100°C, for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The compound’s analogs differ in three primary aspects:
Heterocyclic Core : Replacement of pyrimidine with pyridine, thiazole, or pyrazole rings.
Substituent Positions : Variations in substituent placement on the heterocycle or piperidine.
Functional Groups : Alterations in ester groups, trifluoromethyl positioning, or additional substituents.
Table 1: Structural and Physicochemical Comparison
Physicochemical and Functional Implications
- Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-fluorinated analogs (e.g., ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate) .
- Metabolic Stability : Pyrimidine-based compounds (e.g., CAS 215654-84-5) exhibit higher stability than pyridine analogs (e.g., 7063-35-6) due to reduced susceptibility to oxidative metabolism .
- Bioactivity : Substitution patterns influence target binding. For example, the pyrido-pyrimidine analog (C₂₉H₂₈N₄O₃) may interact with ATP-binding pockets in kinases, whereas the pyrazole derivative (1006320-24-6) is more likely to modulate allosteric sites .
Biological Activity
Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate, with the CAS number 215654-84-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is and it has a molecular weight of 303.29 g/mol. Its structure features a piperidine ring substituted with a trifluoromethyl pyrimidine moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 215654-84-5 |
| Molecular Formula | C13H16F3N3O2 |
| Molecular Weight | 303.29 g/mol |
| Purity | 98.00% |
This compound exhibits various biological activities attributed to its structural characteristics:
- Antimicrobial Activity : Research indicates that pyrimidine derivatives, including this compound, possess notable antibacterial and antifungal properties. It has been shown to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus epidermidis, as well as fungi like Aspergillus flavus and Aspergillus niger .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity, with studies showing significant inhibition of paw edema in animal models. Comparatively, it exhibited higher efficacy than standard anti-inflammatory drugs like indomethacin .
- Antiviral Properties : Preliminary studies suggest that derivatives of pyrimidine can act as effective inhibitors against viral infections, including Zika virus (ZIKV) and Dengue virus (DENV). The compound's structure may facilitate interaction with viral proteins, thereby inhibiting their function .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : In a study assessing various pyrimidine derivatives, this compound was found to exhibit significant bacteriostatic effects against E. coli and S. aureus, with Minimum Inhibitory Concentrations (MICs) reported in the low micromolar range .
- Inflammation Model : In an experimental model for inflammation, the compound showed a dose-dependent reduction in edema formation after administration, suggesting its potential utility in treating inflammatory conditions .
- Cell Viability Assays : In vitro assays demonstrated that the compound could induce apoptosis in cancer cell lines, with IC50 values indicating effective cytotoxicity at concentrations comparable to established chemotherapeutic agents .
Q & A
(Basic) What are the common synthetic routes for Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a pyrimidine derivative (e.g., 2-chloro-4-(trifluoromethyl)pyrimidine) with piperidine-4-carboxylate under basic conditions. For example, coupling in dichloromethane (DCM) with a base like sodium hydride or triethylamine facilitates the formation of the piperidine-pyrimidine bond . Post-synthesis purification often employs column chromatography or recrystallization to isolate the product.
(Advanced) How can researchers optimize the yield of this compound in multi-step syntheses?
Optimization strategies include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in pyrimidine-piperidine bond formation.
- Solvent choice : Polar aprotic solvents like DMF or DCM enhance reactivity .
- Temperature control : Stepwise heating (e.g., 60–80°C) minimizes side reactions during cyclization.
- Purification : Gradient elution in HPLC or flash chromatography resolves intermediates with similar polarity .
(Basic) What spectroscopic techniques are used to characterize this compound?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the piperidine ring conformation and trifluoromethyl group integration (e.g., δ ~4.2 ppm for the ethyl ester) .
- Mass spectrometry (MS) : High-resolution ESI-MS or Orbitrap-based systems validate molecular weight (e.g., [M+H⁺] at m/z 328.2) .
- IR spectroscopy : C=O (ester) and C-F (trifluoromethyl) stretches appear at ~1700 cm⁻¹ and 1100–1200 cm⁻¹, respectively .
(Advanced) How to resolve discrepancies in crystallographic data for the piperidine ring conformation?
Contradictions in ring puckering (e.g., chair vs. boat conformations) can arise from crystal packing or solvent effects. Strategies include:
- Refinement software : SHELXL (via Hirshfeld atom refinement) accounts for disorder or thermal motion .
- Comparative analysis : Overlay experimental data with DFT-calculated structures to identify energetically favorable conformations .
- Temperature-dependent studies : Low-temperature crystallography (100 K) reduces thermal displacement artifacts .
(Basic) What safety precautions are necessary when handling this compound?
Critical precautions include:
- PPE : Wear nitrile gloves, respiratory masks (e.g., N95), and safety goggles to prevent inhalation or contact .
- Ventilation : Use fume hoods during synthesis to avoid exposure to volatile intermediates.
- Emergency measures : Immediate eye washing and medical consultation if exposed .
(Advanced) What strategies mitigate solubility issues during biological assays?
To address poor aqueous solubility:
- Co-solvents : Use DMSO (≤10%) or cyclodextrin-based formulations to enhance dissolution .
- Prodrug derivatization : Replace the ethyl ester with a hydrolyzable group (e.g., phosphate) to improve bioavailability .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles .
(Basic) What are the primary research applications of this compound?
It serves as:
- Medicinal chemistry intermediate : For kinase inhibitors or trifluoromethyl-containing drug candidates .
- Structural probe : To study fluorine’s electronic effects on receptor binding .
- Metabolic stability studies : The ethyl ester group is hydrolyzed in vivo to assess carboxylate metabolite activity .
(Advanced) How to analyze the impact of the trifluoromethyl group on bioactivity?
Comparative studies with non-CF₃ analogs can isolate its effects:
- SAR analysis : Synthesize analogs with -CH₃ or -Cl substituents and compare IC₅₀ values in enzyme assays .
- Computational modeling : Density Functional Theory (DFT) calculates electronic contributions (e.g., lipophilicity, H-bonding) .
- Crystallography : Resolve ligand-protein complexes to map CF₃ interactions (e.g., hydrophobic pockets) .
(Basic) What are the storage conditions to ensure compound stability?
- Temperature : Store at –20°C in airtight containers to prevent ester hydrolysis .
- Environment : Protect from moisture using desiccants (e.g., silica gel) and inert gas (N₂ or Ar) .
- Light sensitivity : Amber glass vials minimize photodegradation .
(Advanced) How to address unexpected by-products in the synthesis?
Common by-products (e.g., unreacted pyrimidine or ester hydrolysis products) are managed via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
